3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is a derivative of pyridine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride involves several steps One common method involves the esterification of 3,5-pyridinedicarboxylic acid with ethanol in the presence of a catalystThe final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and substitution reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, particularly involving the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various physiological effects, such as the reduction of blood pressure in the case of cardiovascular applications .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another pyridine derivative used as a calcium channel blocker.
Nicardipine: Similar in structure and function, used for its vasodilatory effects.
Nisoldipine: A dihydropyridine calcium channel blocker with similar applications.
Uniqueness
What sets 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride apart is its specific structure, which allows for unique interactions with molecular targets. This uniqueness contributes to its distinct therapeutic and industrial applications.
Properties
CAS No. |
65238-77-9 |
---|---|
Molecular Formula |
C18H29ClN2O4 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2,4,6-trimethyl-5-(1-pyrrolidin-1-ylbutan-2-yloxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-14(10-20-8-6-7-9-20)24-18(23)16-11(2)15(17(21)22)12(3)19-13(16)4;/h11,14,19H,5-10H2,1-4H3,(H,21,22);1H |
InChI Key |
VCQZFRZPGOXKQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCCC1)OC(=O)C2=C(NC(=C(C2C)C(=O)O)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.